Calcitroic acid (1α-Hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D3) is a major water-soluble metabolite produced during the deactivation of 1α,25-dihydroxyvitamin D3 (calcitriol), the biologically active form of vitamin D3. [, , , , , , ] It is considered the major excretory form of calcitriol. [, ] Calcitroic acid is formed through a series of oxidation reactions at C24 and C23 of the vitamin D side chain, ultimately leading to side-chain cleavage. [, , ] It is primarily produced in the kidneys [, ], but its formation has also been demonstrated in other target cells of vitamin D, such as bone cells [, ] and keratinocytes. [, ]
Further research is needed to fully understand the biological role of calcitroic acid. [] Specifically, investigating its potential physiological functions in target organs such as the kidney, liver, and intestine is crucial. [] Additionally, its potential use as a biomarker for various conditions, including radiation exposure and cancer, requires further exploration. Understanding the underlying mechanisms that link calcitroic acid levels to these conditions could lead to valuable diagnostic and prognostic tools. [, ]
Calcitroic acid, also known as 1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D3, is a significant metabolite of 1α,25-dihydroxyvitamin D3 (calcitriol). It was first isolated in the early 1980s from the liver and intestines of animals treated with radioactive vitamin D. This compound plays a crucial role in the metabolism of vitamin D and is primarily synthesized in the liver and kidneys after the conversion of vitamin D into calcitriol. The metabolic pathway leading to calcitroic acid involves hydroxylation by the enzyme CYP24A1, which is responsible for inactivating vitamin D metabolites through oxidative reactions .
Calcitroic acid is classified as a fat-soluble compound due to its structure, which includes multiple carbon chains typical of steroid derivatives. It is produced endogenously in the body during the metabolism of vitamin D, particularly in the liver and kidneys. The compound is involved in enterohepatic circulation, indicating its significance in maintaining calcium homeostasis and bone health .
Several synthetic routes have been developed for calcitroic acid, with varying yields and complexities:
The synthesis typically involves:
Calcitroic acid features a complex molecular structure characterized by multiple rings and side chains typical of steroid molecules. Its empirical formula is C27H44O4, with a molecular weight of approximately 432.64 g/mol.
Calcitroic acid undergoes various chemical reactions that are essential for its biological activity:
The enzymatic conversion involves specific substrate interactions that dictate the metabolic fate of vitamin D compounds within biological systems.
Calcitroic acid acts primarily as a ligand for the vitamin D receptor (VDR), influencing gene transcription related to calcium metabolism and bone health.
Calcitroic acid has several scientific applications:
Calcitroic acid (1α-hydroxy-23-carboxy-24,25,26,27-tetranorvitamin D₃; C₂₃H₃₄O₄) is the terminal catabolite of vitamin D₃ metabolism. Its structure features a cleaved side chain terminating in a carboxylic acid group at C23, distinguishing it from upstream metabolites like calcitriol (1,25-dihydroxyvitamin D₃). The molecule retains the canonical vitamin D triene system (secosteroid core) with hydroxyl groups at the C1α and C3β positions. Absolute configuration at C1, C3, and C23 is critical for biological activity, with the C1α-OH and C23 carboxylic acid groups adopting specific orientations in three-dimensional space. X-ray crystallography of calcitroic acid bound to the zebrafish vitamin D receptor (VDR) ligand-binding domain (PDB ID: 7LID) revealed that its shortened side chain forms a hydrogen bond with His333 and a structural water molecule, contrasting with the longer side chain of calcitriol, which interacts with His423 and His333 [4] [6].
Table 1: Key Functional Groups and Stereochemical Features of Calcitroic Acid
Structural Element | Chemical Property | Biological Significance |
---|---|---|
Secosteroid core (A-ring) | 5,6-cis-splayed ring with 1α-OH | Maintains VDR anchoring via H-bond with Ser237/Arg274 |
Triene system (B-ring) | Conjugated hexatriene | Stabilizes receptor-ligand complex through hydrophobic contacts |
C23 terminus | Carboxylic acid (R-configuration) | Forms H-bonds with His333; enables water-mediated interactions |
C3 position | β-hydroxyl group | Minimal VDR contact; distinguishes from epi-calcitroic acid (3α-OH) |
The stereochemistry of calcitroic acid is established through chiral synthesis and metabolic studies, confirming its origin from the C24 oxidation pathway of calcitriol. Epimerization at C3 (yielding 3-epi-calcitroic acid) or C23 alters VDR binding affinity, underscoring the precision required for molecular recognition [1] [9].
Initial syntheses in the 1980s relied on multi-step derivatization of vitamin D precursors. The Arndt-Eistert homologation—applied to Fernholz acid derivatives—was pivotal for elongating the side chain to introduce the C23 carboxylate. This method suffered from low yields (<5%) due to sensitivity of the triene system and required protecting group strategies for the C1 and C3 hydroxyls. Diazo ketone intermediates generated via acyl azides were prone to Wolff rearrangement side reactions, complicating purification [1] [5]. A 13-step sequence published in 1981 achieved calcitroic acid in 12.8% overall yield but required chromatographic separation at multiple stages, limiting scalability [5].
Contemporary routes leverage convergent coupling and advanced protecting groups. Meyer et al. developed an 11-step synthesis starting from ergocalciferol (vitamin D₂), featuring:
Table 2: Evolution of Calcitroic Acid Synthesis
Synthetic Strategy | Key Steps | Overall Yield | Advantages/Limitations |
---|---|---|---|
Arndt-Eistert (1981) | Fernholz acid → Acyl azide → Diazoketone → Homologation | 12.8% (13 steps) | Historic significance; low yield, complex purification |
Meyer (2014) | Ergocalciferol → Ozonolysis → Phosphine oxide coupling → TBAF deprotection | 21% (11 steps) | Scalable; enables isotopic labeling |
Yu (2021) | Optimized ester hydrolysis (88% yield) | Improved final step | Higher purity; reduces step count |
Reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting calcitroic acid in biological matrices. Key parameters:
Table 3: Analytical Parameters for Calcitroic Acid Detection
Technique | Conditions/Signatures | Sensitivity/LOD | Applications |
---|---|---|---|
UHPLC-MS/MS | MRM m/z 373.2→355.2/337.2; ESI(−) | 0.1 ng/mL (biological fluids) | Quantification in bile, urine |
¹H-NMR | 500 MHz, CD₃OD; characteristic methyl signals | ≥100 µg (purified samples) | Structural validation of synthetics |
X-ray diffraction | PDB 7LID; 1.8 Å resolution | N/A | Binding mode analysis with VDR |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: